molecular formula C13H14N2O2 B2524712 N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide CAS No. 2377031-04-2

N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide

Cat. No. B2524712
CAS RN: 2377031-04-2
M. Wt: 230.267
InChI Key: LFOHKIROWSPTBD-UHFFFAOYSA-N
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Description

“N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide” is a synthetic compound. It has a molecular formula of C13H14N2O2 and a molecular weight of 230.267 .


Molecular Structure Analysis

The InChI code for “N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide” is 1S/C13H14N2O2/c1-9(16)15(11-4-5-11)13(8-14)10-2-6-12(17)7-3-10/h2-3,6-7,11,13,17H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

“N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide” is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Biologically Active Compounds

N-cyanoacetamides, a class to which “N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide” belongs, are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the synthesis of a wide range of compounds.

Biological Activities

Many derivatives of cyanoacetamide have been reported for their diverse biological activities . This has drawn the attention of biochemists in the last decade .

Skeletal Editing of Organic Molecules

There is a method developed for the “skeletal editing” of organic molecules by nitrogen atom deletion . While it’s not directly mentioned that “N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide” is used in this process, it’s possible that similar compounds could be used in such applications.

Preparation Methods

The synthesis of cyanoacetamides may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Safety and Handling

“N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide” is classified under GHS07, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

N-[cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(16)15(11-4-5-11)13(8-14)10-2-6-12(17)7-3-10/h2-3,6-7,11,13,17H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOHKIROWSPTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C(C#N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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